molecular formula C7H14N2O5 B12532034 L-Threonyl-D-serine CAS No. 656221-77-1

L-Threonyl-D-serine

Cat. No.: B12532034
CAS No.: 656221-77-1
M. Wt: 206.20 g/mol
InChI Key: GXDLGHLJTHMDII-WDCZJNDASA-N
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Description

L-Threonyl-D-serine is a dipeptide composed of the amino acids L-threonine and D-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using threonine aldolases or transaldolases. These enzymes catalyze the formation of the dipeptide under controlled conditions, offering a more environmentally friendly and efficient alternative to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-D-serine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the amino acids can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies or therapeutic applications .

Mechanism of Action

L-Threonyl-D-serine exerts its effects through interactions with various molecular targets. The hydroxyl and amino groups in the dipeptide can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. For example, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, influencing synaptic plasticity and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-D-serine is unique due to its combination of L-threonine and D-serine, which imparts distinct biochemical properties. The presence of both L- and D-forms of amino acids in a single dipeptide allows it to interact with a broader range of enzymes and receptors, making it a versatile tool in biochemical and medical research .

Properties

CAS No.

656221-77-1

Molecular Formula

C7H14N2O5

Molecular Weight

206.20 g/mol

IUPAC Name

(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m1/s1

InChI Key

GXDLGHLJTHMDII-WDCZJNDASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

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